molecular formula C14H11F3O2 B8308200 [4-(Phenyloxy)-2-(trifluoromethyl)phenyl]methanol CAS No. 1253188-95-2

[4-(Phenyloxy)-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B8308200
CAS No.: 1253188-95-2
M. Wt: 268.23 g/mol
InChI Key: XGJBWMPURZQSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Phenyloxy)-2-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C14H11F3O2 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1253188-95-2

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

[4-phenoxy-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)13-8-12(7-6-10(13)9-18)19-11-4-2-1-3-5-11/h1-8,18H,9H2

InChI Key

XGJBWMPURZQSTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(phenyloxy)-2-(trifluoromethyl)benzoic acid (for a preparation see Intermediate 35)(0.507 g, 1.80 mmol), in THF (40 ml), under nitrogen, was added borane-tetrahydrofuran complex (0.463 g, 5.39 mmol, Aldrich) carefully over about 2 min. The solution was stirred for 40 min at ambient temperature and then heated at gentle reflux for 20 h. To the mixture at ambient temperature was added methanol (10 ml) dropwise and then the solution was heated to reflux for 30 min. The solvent was evaporated in vacuo and the residue acidified with dilute aqueous HCl. The mixture was extracted with chloroform and the phases separated using a hydrophobic frit. The solvent was evaporated in vacuo to leave [4-(phenyloxy)-2-(trifluoromethyl)phenyl]methanol as a colourless oil (0.491 g). [4-(phenyloxy)-2-(trifluoromethyl)phenyl]methanol (0.491 g, 1.83 mmol) in dichloromethane (10 ml) under nitrogen was stirred and cooled to −5° C. A solution of phosphorus tribromide (0.173 ml, 1.831 mmol) in DCM (3.5 ml) was then added dropwise over about 10 min. The solution was then allowed to warm to room temperature and stirred for 4 h. A saturated solution of aqueous sodium bicarbonate (10 ml) was then added and the mixture stirred vigorously. The emulsion was further diluted with water and chloroform. The phases were separated using a hydrophobic frit. The aqueous phase was further extracted with chloroform. The combined organic extracts were dried (Na2SO4) and filtered. The filtrate was re-dried with (MgSO4), filtered and the solvent removed in vacuo to give 4-(bromomethyl)-3-(trifluoromethyl)phenyl ether as a colourless oil (0.518 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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